(R)-3-(Thiophen-2-yl)morpholine CAS number 1213140-44-3
(R)-3-(Thiophen-2-yl)morpholine CAS number 1213140-44-3
An In-Depth Technical Guide to (R)-3-(Thiophen-2-yl)morpholine in Modern Drug Discovery
Executive Summary
The pursuit of novel, highly selective therapeutics relies heavily on the strategic deployment of privileged chiral scaffolds. (R)-3-(Thiophen-2-yl)morpholine (CAS: 1213140-44-3) represents a highly versatile, stereochemically pure building block that merges the favorable physicochemical properties of a saturated morpholine heterocycle with the bioisosteric advantages of a thiophene ring[1]. This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural rationale, synthetic methodologies, and integration into modern drug discovery workflows—particularly in the design of targeted kinase inhibitors.
Physicochemical & Structural Profiling
To understand the utility of (R)-3-(Thiophen-2-yl)morpholine, one must dissect its structural components and their respective impacts on pharmacokinetics (PK) and pharmacodynamics (PD).
Structural Rationale
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The Morpholine Core: Morpholine is a privileged scaffold that strikes an optimal balance between lipophilicity and aqueous solubility. The presence of the ether oxygen inductively lowers the pKa of the secondary amine (typically ~8.3, compared to ~11 for piperidine). This reduced basicity enhances membrane permeability, improves oral bioavailability, and mitigates off-target hERG channel liabilities[2]. Furthermore, the morpholine nitrogen frequently acts as a critical hydrogen-bond donor/acceptor to the hinge region of kinases[3].
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The Thiophene Bioisostere: Thiophene serves as a classic bioisostere for a phenyl ring. It is electron-rich, possesses a smaller van der Waals volume, and features a polarizable sulfur atom. This sulfur atom can engage in orthogonal multipolar interactions—specifically chalcogen bonding (C–S···π or C–S···O interactions)—with protein backbones, often leading to enhanced binding affinity compared to its phenyl counterpart[4].
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The (R)-Stereocenter: In the spatially confined ATP-binding pockets of kinases or the orthosteric sites of GPCRs, chirality dictates the 3D vectoring of the molecule. The (R)-configuration ensures that the thiophene ring is projected into the hydrophobic affinity pocket (e.g., the ribose-binding pocket in PI3K), while orienting the morpholine core toward the solvent channel. The (S)-enantiomer typically results in severe steric clashes, rendering it inactive.
Quantitative Data Summary
| Property | Value | Pharmacological Significance |
| CAS Number | 1213140-44-3 | Unique registry identifier for the (R)-enantiomer. |
| Molecular Formula | C8H11NOS | Defines the atomic composition[5]. |
| Molecular Weight | 169.24 g/mol | Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) starting point[5]. |
| H-Bond Donors | 1 (Secondary Amine) | Crucial for hinge-region binding in kinase targets. |
| H-Bond Acceptors | 2 (N, O) | Facilitates aqueous solubility and target engagement. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon binding. |
Synthetic Methodologies & Enantiomeric Control
The synthesis of 3-aryl and 3-heteroaryl morpholines has evolved significantly. A highly efficient, scalable approach utilizes a variant of the Petasis borono-Mannich reaction, followed by deoxygenation[6][7].
Reaction Causality
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Condensation: Thiophen-2-ylboronic acid, aqueous glyoxal, and a 1,2-aminoethanol are condensed to form a 2-hydroxy-3-(thiophen-2-yl)morpholine intermediate. Glyoxal acts as a versatile C2 synthon[7].
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Deoxygenation: The hydroxyl group is activated (e.g., via methanesulfonic anhydride) and eliminated to form a 3,4-dihydro-2H-1,4-oxazine intermediate.
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Reduction: Subsequent reduction with sodium triacetoxyborohydride (STAB) in acetic acid yields the racemic morpholine[6].
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Resolution: To isolate the specific CAS 1213140-44-3 compound, the racemate is subjected to chiral preparative HPLC or classical resolution via diastereomeric salt formation (e.g., using L-tartaric acid).
Caption: Workflow for the synthesis and chiral resolution of (R)-3-(Thiophen-2-yl)morpholine.
Application in Kinase Inhibitor Design
In oncology, the PI3K/AKT/mTOR pathway is a highly validated target. Thiophene-substituted morpholines have been successfully utilized to design subnanomolar PI3Kα inhibitors with exceptional selectivity[3].
When (R)-3-(Thiophen-2-yl)morpholine is incorporated into a larger scaffold (e.g., via SNAr or Buchwald-Hartwig amination at the morpholine nitrogen), the morpholine oxygen acts as a hydrogen bond acceptor to the backbone amide of Val851 in the PI3K hinge region[3]. The (R)-thiophene moiety is precisely vectored into the affinity pocket, establishing favorable van der Waals contacts and potential chalcogen bonds, which are critical for discriminating between PI3K isoforms and avoiding mTOR cross-reactivity.
Caption: PI3K/AKT signaling pathway illustrating the inhibitory intervention point of the morpholine derivative.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols outline the methodologies for validating the chiral purity and metabolic stability of compounds derived from this building block. The causality behind each step is explicitly defined.
Protocol A: Chiral Purity Determination via HPLC
Enantiomeric excess (ee) must be rigorously confirmed, as the (S)-enantiomer can act as an inactive diluent or trigger off-target toxicity.
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Column Selection: Utilize a Daicel Chiralpak® AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)). Causality: The immobilized polysaccharide creates a chiral microenvironment that forms transient, differential hydrogen bonds and π-π interactions with the (R) and (S) enantiomers, enabling baseline separation.
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Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v). Causality: The non-polar hexane drives the compound into the chiral stationary phase. DEA is a critical basic modifier; without it, the secondary amine of the morpholine will interact with residual acidic silanols on the silica support, causing severe peak tailing and overlapping.
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Sample Injection: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL.
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Detection: Monitor UV absorbance at 230 nm and 254 nm. The thiophene ring provides a strong chromophore at these wavelengths.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Thiophenes are susceptible to cytochrome P450-mediated oxidation (forming reactive thiophene-S-oxides or epoxides). This assay determines the intrinsic clearance ( CLint ) of the scaffold.
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Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), the morpholine test compound (1 µM), and phosphate buffer (100 mM, pH 7.4). Causality: 1 µM ensures the compound concentration is well below the Km of CYP enzymes, allowing for first-order kinetic calculations.
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Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH regenerating system (1 mM final). Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze phase I oxidation.
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Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.
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Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.
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Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and screen for +16 Da (oxidation) mass shifts indicative of thiophene metabolism.
References
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Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Wright, S. W., et al. Tetrahedron (2020). ResearchGate. Available at:[Link]
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Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. PubMed Central (PMC), National Institutes of Health (2011). Available at:[Link]
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Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. Olyaei, A., et al. RSC Advances (2026). PMC - NIH. Available at:[Link]
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Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI (2024). Available at:[Link]
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- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7 [benchchem.com]
- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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